Cas no 208051-32-5 (methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride)

methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
- methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
- EN300-11963755
- 208051-32-5
- SCHEMBL21526211
-
- Inchi: 1S/C11H15NO3.ClH/c1-15-11(14)10(13)9(12)7-8-5-3-2-4-6-8;/h2-6,9-10,13H,7,12H2,1H3;1H/t9-,10?;/m0./s1
- InChI Key: QOCGEHQLVMYMPB-KKFCBZOWSA-N
- SMILES: C(C1C=CC=CC=1)[C@H](N)C(O)C(=O)OC.Cl
Computed Properties
- Exact Mass: 245.0818711g/mol
- Monoisotopic Mass: 245.0818711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 202
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.6Ų
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11963755-0.1g |
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride |
208051-32-5 | 95% | 0.1g |
$595.0 | 2023-05-25 | |
Enamine | EN300-11963755-0.25g |
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride |
208051-32-5 | 95% | 0.25g |
$849.0 | 2023-05-25 | |
Enamine | EN300-11963755-500mg |
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride |
208051-32-5 | 95.0% | 500mg |
$1338.0 | 2023-10-03 | |
Enamine | EN300-11963755-50mg |
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride |
208051-32-5 | 95.0% | 50mg |
$455.0 | 2023-10-03 | |
1PlusChem | 1P028AH2-250mg |
methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride |
208051-32-5 | 95% | 250mg |
$1112.00 | 2023-12-19 | |
1PlusChem | 1P028AH2-100mg |
methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride |
208051-32-5 | 95% | 100mg |
$798.00 | 2023-12-19 | |
1PlusChem | 1P028AH2-2.5g |
methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride |
208051-32-5 | 95% | 2.5g |
$4218.00 | 2023-12-19 | |
Aaron | AR028APE-1g |
methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride |
208051-32-5 | 95% | 1g |
$2382.00 | 2025-02-15 | |
Enamine | EN300-11963755-1000mg |
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride |
208051-32-5 | 95.0% | 1000mg |
$1714.0 | 2023-10-03 | |
Enamine | EN300-11963755-2500mg |
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride |
208051-32-5 | 95.0% | 2500mg |
$3362.0 | 2023-10-03 |
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride Related Literature
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
Additional information on methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
Methyl (3S)-3-Amino-2-Hydroxy-4-Phenylbutanoate Hydrochloride: A Comprehensive Overview
Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride, also known by its CAS number 208051-32-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of a methyl ester derivative, characterized by its unique stereochemistry and functional groups. The molecule consists of a butanoate backbone with a phenyl group attached at the fourth carbon, an amino group at the third carbon, and a hydroxyl group at the second carbon, along with a methyl ester group. The (3S) configuration indicates that the amino group is in the S-enantiomeric form, which is crucial for its biological activity.
The structural features of this compound make it a promising candidate for various applications, particularly in drug development. Recent studies have highlighted its potential as a precursor or analog in the synthesis of bioactive molecules. For instance, researchers have explored its role in the modulation of neurotransmitter systems, where its stereochemistry plays a pivotal role in determining its pharmacokinetic properties and bioavailability.
One of the most notable aspects of methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is its ability to serve as a building block for more complex molecules with therapeutic potential. Its phenyl group contributes to lipophilicity, enhancing its ability to cross biological membranes, while the hydroxyl and amino groups provide sites for further functionalization or interaction with biological targets. This versatility has led to its use in the development of compounds targeting central nervous system disorders, such as depression and anxiety, where modulation of neurotransmitter systems is critical.
Recent advancements in synthetic methodologies have also improved the efficiency of producing this compound on an industrial scale. Techniques such as asymmetric catalysis and enantioselective synthesis have been employed to ensure high yields and purity, which are essential for its application in pharmaceuticals. Moreover, green chemistry approaches have been integrated into its synthesis to minimize environmental impact and reduce costs.
In terms of biological activity, studies have demonstrated that this compound exhibits selective binding to certain receptors and enzymes, making it a valuable tool in drug discovery programs. For example, preclinical trials have shown promise in models of neurodegenerative diseases, where it has been found to influence pathways related to synaptic plasticity and neuronal survival.
The pharmacokinetic profile of methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride has also been extensively studied. Research indicates that it has favorable absorption characteristics and moderate clearance rates, which are advantageous for oral administration. Additionally, its metabolites have been identified, providing insights into its safety profile and potential for toxicity.
Looking ahead, ongoing research aims to further elucidate the mechanisms underlying its biological effects and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical use.
In conclusion, methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride represents a compelling example of how chemical innovation can drive advancements in medicine. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in the development of novel therapeutics targeting complex neurological conditions.
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